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molecular formula C8H6Cl2O B053857 2-(2,3-Dichlorophenyl)acetaldehyde CAS No. 114686-81-6

2-(2,3-Dichlorophenyl)acetaldehyde

Cat. No. B053857
M. Wt: 189.04 g/mol
InChI Key: BTRPFUUMJDFUAF-UHFFFAOYSA-N
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Patent
US04729994

Procedure details

To a solution of 15.0 g (0.074 mole) 1,2-dichloro-3-(2-methoxyethenyl)benzene in 150 ml of THF was added 15 ml of 35% perchloric acid in water. The reaction was refluxed for 3.5 hr then poured into ice/water. The aqueous layer was extracted two times with ether, the organics were washed with water, brine and dried (MgSO4). Evaporation of the solvent gave 13.91 g of crude 2,3-dichlorobenzeneacetaldehyde a yellow oil (99%).
Name
1,2-dichloro-3-(2-methoxyethenyl)benzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH:9][O:10]C)[C:3]=1[Cl:12].Cl(O)(=O)(=O)=O>C1COCC1.O>[Cl:12][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:8][CH:9]=[O:10]

Inputs

Step One
Name
1,2-dichloro-3-(2-methoxyethenyl)benzene
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C=COC)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3.5 hr
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with ether
WASH
Type
WASH
Details
the organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.91 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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